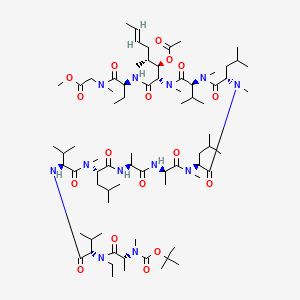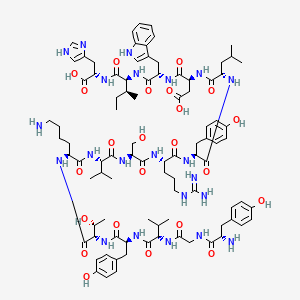
(R)-3-Amino-2-(hydroxymethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Bis(hydroxymethyl)propionic acid” also known as “Dimethylolpropionic acid” is a type of organic compound that is commonly used as an AB2 type monomer for the synthesis of hyperbranched polymers . It is generally found in a solid state .
Synthesis Analysis
The synthesis of “2,2-Bis(hydroxymethyl)propionic acid” based dendrimers has been reported in several studies . These dendrimers have potential applications in various fields including the delivery systems for potent anticancer drugs .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(hydroxymethyl)propionic acid” can be represented as (HOCH2)2C(CH3)COOH .
Chemical Reactions Analysis
The oxidation of 1-propanol to propionic acid with hydrogen peroxide has been reported in a study . The study revealed the key metabolic nodes of propionic acid synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Bis(hydroxymethyl)propionic acid” include a melting point of 189-191 °C and solubility in water, acetone, and methanol .
Aplicaciones Científicas De Investigación
Chromatography and Analytical Chemistry
Hydrophilic interaction chromatography (HILIC) is a valuable alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including amino acids like serine. The use of highly organic HILIC mobile phases enhances ionization in mass spectrometry, making it a popular technique for analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds (Jandera, 2011).
Biochemical Applications
The ninhydrin reaction, which forms Ruhemann's purple upon reaction with primary amino groups, including serine, is extensively used for analyzing amino acids, peptides, and proteins across various scientific fields. This reaction is integral to agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, demonstrating the broad utility of amino acids like serine in analytical chemistry (Friedman, 2004).
Material Science
Serine's structural versatility is exploited in the synthesis of polyhydroxyalkanoates (PHAs) and other biopolymers, where it serves as a precursor for chiral hydroxyalkanoic acids. These compounds are pivotal in developing materials for applications ranging from food packaging to biomedical uses, showcasing the potential of amino acids in creating sustainable materials (Yáñez et al., 2020).
Biotechnological Production
Lactic acid production from biomass, a critical process in green chemistry, utilizes amino acids like serine as intermediates in the synthesis of biodegradable polymers and other chemicals. This highlights the role of amino acids in the sustainable production of value-added chemicals from renewable resources (Gao et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(aminomethyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677387 |
Source


|
| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217700-75-8 |
Source


|
| Record name | (2R)-2-(Aminomethyl)-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)

